4-Ethynyl-2,6-dimethylaniline

Conducting Polymers Materials Science Organic Electronics

4-Ethynyl-2,6-dimethylaniline (CAS 255850-24-9) features a unique 2,6-dimethyl steric shield and a reactive para-ethynyl group. This combination enables precise regioselectivity in cross-coupling and enhances material properties in OLEDs, OFETs, and OPVs. It is essential for constructing conjugated polymers and developing pH-sensitive conducting materials. Avoid project failure—choose this specific building block for superior performance and reliable synthetic outcomes.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 255850-24-9
Cat. No. B1609731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2,6-dimethylaniline
CAS255850-24-9
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)C#C
InChIInChI=1S/C10H11N/c1-4-9-5-7(2)10(11)8(3)6-9/h1,5-6H,11H2,2-3H3
InChIKeyMBTBDBQILQSJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-2,6-dimethylaniline (CAS 255850-24-9): A Sterically Hindered Aniline Building Block for Advanced Material and Pharmaceutical Synthesis


4-Ethynyl-2,6-dimethylaniline (CAS 255850-24-9) is a functionalized aniline derivative belonging to the class of aromatic acetylenes. It features a reactive ethynyl group at the para-position of a 2,6-dimethylaniline core . This substitution pattern imparts a unique combination of steric hindrance and electronic properties, making it a valuable intermediate for synthesizing complex molecular architectures. Its primary utility lies in cross-coupling reactions, such as the Sonogashira reaction, where the terminal alkyne enables the construction of conjugated polymers and advanced organic materials .

The Procurement Risk of Using Generic Aniline Analogs in Place of 4-Ethynyl-2,6-dimethylaniline (255850-24-9)


Substituting 4-ethynyl-2,6-dimethylaniline with simpler analogs like 4-ethynylaniline or 2,6-dimethylaniline is not chemically equivalent and carries significant risk of project failure. The unique combination of the 2,6-dimethyl steric shield and the 4-ethynyl reactive handle dictates reaction outcomes. The steric bulk of the ortho-methyl groups profoundly influences regioselectivity in electrophilic aromatic substitutions and alters the electronic properties of the amine, affecting both its nucleophilicity and the stability of its oxidized forms [1]. Furthermore, the para-ethynyl group is a crucial participant in cross-coupling and cycloaddition reactions . Using a non-equivalent compound would compromise synthetic routes, alter polymer backbone conformation and resulting material properties, and invalidate structure-activity relationships (SAR) in medicinal chemistry programs [1].

Quantitative Differentiation Guide: Why 4-Ethynyl-2,6-dimethylaniline Outperforms Analogs in Key Applications


Enhanced Electrical Conductivity in Poly(aryleneethynylene) Films vs. Unsubstituted Analogs

The polymerization of 4-ethynyl-2,6-dimethylaniline yields poly(aryleneethynylene) derivatives with enhanced electrical conductivity compared to polymers derived from simpler aniline monomers . The steric bulk of the 2,6-dimethyl groups influences the polymer backbone conformation and intermolecular packing, which directly impacts charge transport properties. This structural feature is absent in polymers from 4-ethynylaniline, leading to a quantifiable difference in material performance.

Conducting Polymers Materials Science Organic Electronics

Steric Modulation of Polymer Electronic Structure and Protonation Levels

In contrast to polymers derived from unsubstituted aniline, polydimethylanilines, including those from 4-ethynyl-2,6-dimethylaniline, exhibit a well-defined structure where monomer units are predominantly linked through the nitrogen and para-positions [1]. This controlled architecture results in a distinct electronic structure that is highly sensitive to protonation levels, allowing for precise tuning of conductivity via acid-base treatments [1]. This level of structural control and tunability is not achievable with non-sterically hindered anilines, which undergo more random coupling during polymerization.

Conducting Polymers Polyaniline Derivatives Electrochemistry

Differentiated Reactivity in Sonogashira Cross-Coupling Reactions

The terminal alkyne of 4-ethynyl-2,6-dimethylaniline participates efficiently in Sonogashira cross-coupling reactions, a cornerstone of modern organic synthesis . While this reactivity is shared with other terminal aryl alkynes like 4-ethynyl-N,N-dimethylaniline , the 2,6-dimethyl substitution on the former provides a critical advantage: it shields the amine group, preventing unwanted side reactions such as N-arylation or coordination to the palladium catalyst. This selectivity ensures cleaner reaction profiles and higher yields of the desired C-C coupled products when a free, yet sterically protected, primary amine is required in the final target molecule.

Organic Synthesis Cross-Coupling Catalysis Material Chemistry

High-Impact Application Scenarios for 4-Ethynyl-2,6-dimethylaniline (255850-24-9)


Synthesis of Conjugated Polymers for High-Performance Organic Electronics

This compound serves as a superior monomer for synthesizing poly(aryleneethynylene) (PAE) derivatives used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). The sterically hindered 2,6-dimethyl groups promote a more linear polymer backbone with enhanced interchain π-π stacking , leading to improved charge carrier mobility and overall device performance compared to polymers made from less hindered monomers.

Development of Protonation-Sensitive Materials for Chemical and Biological Sensors

The ability to precisely control the electronic structure of polydimethylanilines through protonation makes 4-ethynyl-2,6-dimethylaniline an ideal precursor for developing pH-sensitive conducting materials [1]. These materials can be integrated into potentiometric or conductometric sensors for detecting acidic or basic analytes in environmental monitoring, industrial process control, or biomedical diagnostics, offering a reproducible and tunable response mechanism not available with simpler polyanilines.

Precursor for Sterically-Shielded Ligands and Catalysts in Organic Synthesis

The 2,6-dimethyl substitution pattern creates a bulky environment around the amine, which is valuable in ligand design for homogeneous catalysis. When coupled via the ethynyl group to a ligand scaffold (e.g., a phosphine or N-heterocyclic carbene), the 4-ethynyl-2,6-dimethylaniline moiety can provide a sterically-demanding, electron-donating group that enhances catalyst stability and can steer substrate approach, thereby improving enantioselectivity in asymmetric transformations. This level of steric control is a key differentiator from 4-ethynyl-N,N-dimethylaniline, where the amine is fully substituted and cannot be further derivatized .

Strategic Intermediate for Medicinal Chemistry and Agrochemical Discovery

The combination of a reactive ethynyl group for diversification via 'click' chemistry or cross-coupling, and a sterically protected primary amine for subsequent functionalization, makes this compound a powerful building block for generating diverse libraries of drug-like molecules. The 2,6-dimethyl groups can modulate the compound's lipophilicity (estimated Log Kow ~2.44 ) and metabolic stability, allowing medicinal chemists to fine-tune ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead candidates in a way that is not possible with simpler aniline building blocks.

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